molecular formula C20H24N2O6 B14932829 N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3,4,5-trimethoxybenzamide

N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B14932829
M. Wt: 388.4 g/mol
InChI Key: SZBTYGIRJZXRQY-UHFFFAOYSA-N
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Description

N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a furan ring, a piperidine ring, and a benzamide moiety with three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring is introduced via a carbonylation reaction, where a furan-2-ylcarbonyl chloride reacts with the piperidine intermediate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the piperidine-furan intermediate with 3,4,5-trimethoxybenzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the piperidine ring.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3,4,5-trimethoxybenzamide is not fully understood but is believed to involve:

    Molecular Targets: Potential targets include enzymes and receptors in the central nervous system.

    Pathways Involved: It may modulate neurotransmitter pathways, affecting the release and uptake of neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide
  • 1-[(Furan-2-yl)carbonyl]piperidin-4-one

Uniqueness

N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H24N2O6

Molecular Weight

388.4 g/mol

IUPAC Name

N-[1-(furan-2-carbonyl)piperidin-4-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H24N2O6/c1-25-16-11-13(12-17(26-2)18(16)27-3)19(23)21-14-6-8-22(9-7-14)20(24)15-5-4-10-28-15/h4-5,10-12,14H,6-9H2,1-3H3,(H,21,23)

InChI Key

SZBTYGIRJZXRQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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